molecular formula C7H5ClF3NO B1412108 3-Chloro-4-methoxy-2-(trifluoromethyl)pyridine CAS No. 1227516-67-7

3-Chloro-4-methoxy-2-(trifluoromethyl)pyridine

Cat. No. B1412108
M. Wt: 211.57 g/mol
InChI Key: HLDPQYIPWXPXED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-methoxy-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H5ClF3NO. It has a molecular weight of 211.57 . It is a liquid at room temperature and is stored under an inert atmosphere .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMPs), such as 3-Chloro-4-methoxy-2-(trifluoromethyl)pyridine, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-methoxy-2-(trifluoromethyl)pyridine includes a pyridine ring, a trifluoromethyl group, a methoxy group, and a chlorine atom . The unique physicochemical properties of this compound are thought to be due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety .


Chemical Reactions Analysis

The major use of TFMP derivatives, including 3-Chloro-4-methoxy-2-(trifluoromethyl)pyridine, is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .


Physical And Chemical Properties Analysis

3-Chloro-4-methoxy-2-(trifluoromethyl)pyridine is a liquid at room temperature . It is stored under an inert atmosphere . The presence of a fluorine atom and a pyridine in its structure bestows many of the distinctive physical–chemical properties observed in this class of compounds .

Safety And Hazards

This compound is considered hazardous. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

Future Directions

The development of fluorinated organic chemicals, including TFMP derivatives, is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future . Currently, many candidates containing the TFMP moiety are undergoing clinical trials .

properties

IUPAC Name

3-chloro-4-methoxy-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c1-13-4-2-3-12-6(5(4)8)7(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDPQYIPWXPXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-methoxy-2-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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